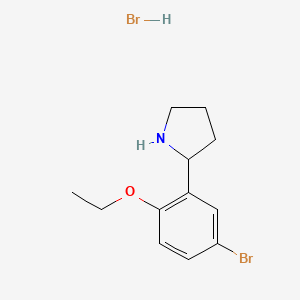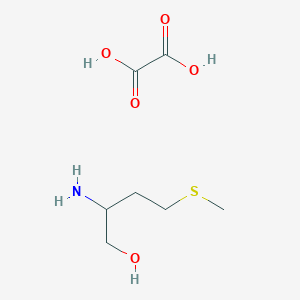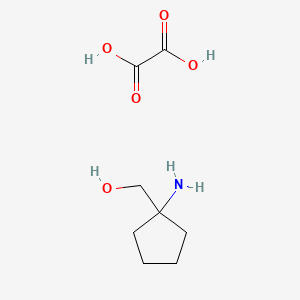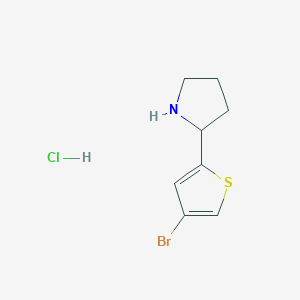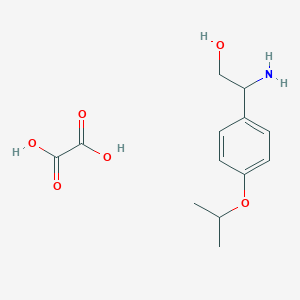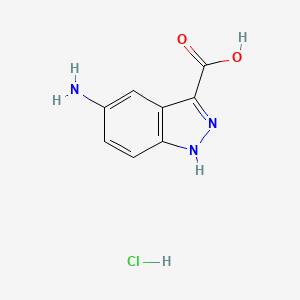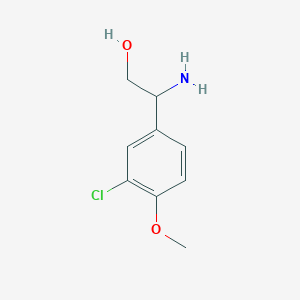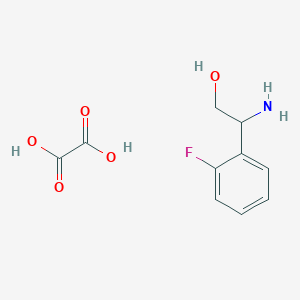
Boc-ala-otbu
Descripción general
Descripción
The term "Boc-ala-otbu" refers to a peptide or amino acid sequence that is protected by a t-butoxycarbonyl (Boc) group. This protective group is commonly used in peptide synthesis to prevent unwanted reactions at the amino group of an amino acid or peptide. The "otbu" likely refers to the t-butyl ester, another protective group used to protect the carboxyl group of an amino acid or peptide. These protective groups are crucial in the stepwise construction of peptides, allowing for the specific coupling of amino acids in a controlled manner.
Synthesis Analysis
The synthesis of peptides containing Boc-protected amino acids can be achieved through solid-phase synthesis or solution-phase synthesis methods. For instance, the partially protected heptapeptide Boc-Asp(OtBu)-Ser-Ser-Thr-Ser-Ala-Ala-OH was prepared using a combination of solid-phase synthesis with Nα-(9-fluorenylmethoxycarbonyl) amino acids and solution-phase synthesis via the active ester method, with an overall yield of 38% . This demonstrates the practical application of Boc protection in peptide synthesis.
Molecular Structure Analysis
The molecular structure of peptides containing Boc-protected amino acids can exhibit unique features due to the presence of these groups. For example, the peptide Boc-Aib1-Ala2-Leu3-Aib4-Ala5-Leu6-Aib7-Ala8-Leu9-Aib10-OME forms an irregular helix in its backbone. The helix is distorted by the insertion of a water molecule, which bridges between the amide nitrogen of Ala5 and the carbonyl oxygen of Ala2, leading to an amphiphilic character despite having all apolar residues .
Chemical Reactions Analysis
The Boc group is typically removed under acidic conditions, which can then allow the amino group to participate in subsequent peptide bond formation reactions. The t-butyl ester group can be removed by stronger acids or by hydrogenolysis. These deprotection steps are essential in the synthesis of peptides and must be carefully controlled to prevent damage to the peptide chain.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected peptides are influenced by the protective groups. The Boc group increases the steric bulk and hydrophobicity of the amino acid, which can affect the solubility and overall conformation of the peptide. Similarly, the t-butyl ester group affects the peptide's resistance to hydrolysis and its interaction with solvents. The amphiphilic nature of the peptide Boc-Aib1-Ala2-Leu3-Aib4-Ala5-Leu6-Aib7-Ala8-Leu9-Aib10-OME, as mentioned earlier, is a direct consequence of the molecular structure influenced by the protective groups and the peptide sequence .
Aplicaciones Científicas De Investigación
Química Verde en la Síntesis de Péptidos
La estrategia Boc (terc-butoxicarbonilo) es integral para la síntesis de péptidos ecológicamente consciente. Los investigadores están desarrollando métodos sin solventes orgánicos que utilizan agua, un solvente ecológico, para la síntesis de péptidos. Los aminoácidos protegidos con Boc, incluido el Boc-ala-otbu, son cruciales en este enfoque de química verde, ya que permiten la generación de gases sin subproductos durante el paso de desprotección, lo que hace que el proceso sea más sostenible .
Desprotección Selectiva en Química de Péptidos
This compound juega un papel crucial en la desprotección selectiva de aminoácidos y péptidos. Se ha desarrollado un método que utiliza cloruro de hidrógeno en solución de dioxano anhidro para la desprotección eficiente y selectiva del grupo Boc a temperatura ambiente. Esta técnica es significativa para la síntesis de péptidos complejos donde se requiere desprotección selectiva .
Síntesis de Péptidos Difíciles
La estrategia Boc se emplea en la síntesis de péptidos desafiantes que tienden a agregarse. Por ejemplo, la síntesis de pentapéptidos como Val-Ala-Val-Ala-Val-Gly-OH, que son propensos a la agregación, se ha visto facilitada por el uso de aminoácidos protegidos con Boc y reacciones de acoplamiento asistidas por microondas .
Desarrollo de Nuevas Metodologías
La estrategia Boc, incluido el uso de this compound, está a la vanguardia del desarrollo de nuevas metodologías con bajo impacto ambiental. Esto incluye la síntesis de N-carboxianhidridos de aminoácidos, que son intermediarios en la producción de polipéptidos y proteínas .
Mecanismo De Acción
Target of Action
The primary target of Boc-Ala-OtBu is amines . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mode of Action
The Boc group interacts with its targets (amines) by forming a protective layer . This protective layer prevents the amines from reacting with other substances in the environment, thereby preserving their structure and function . The Boc group can be removed from the amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The Boc group affects the amine protection pathway . This pathway involves the addition of the Boc group to amines to form a protective layer, and the subsequent removal of the Boc group when the amines are needed for further reactions . The addition and removal of the Boc group can be controlled to regulate the activity of the amines .
Pharmacokinetics
The boc group is known to enhance the stability of amines, which may improve their bioavailability .
Result of Action
The result of the action of this compound is the protection of amines from unwanted reactions . By forming a protective layer around the amines, the Boc group preserves their structure and function, allowing them to participate in further reactions when needed .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the addition of the Boc group to amines requires aqueous conditions and a base such as sodium hydroxide . The removal of the Boc group requires strong acids . Therefore, the action, efficacy, and stability of this compound are dependent on the chemical environment .
Propiedades
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(9(14)16-11(2,3)4)13-10(15)17-12(5,6)7/h8H,1-7H3,(H,13,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIARYQWAMYNMRX-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





